molecular formula C17H34O B1594541 7-Heptadecanone CAS No. 6064-42-2

7-Heptadecanone

Cat. No. B1594541
CAS RN: 6064-42-2
M. Wt: 254.5 g/mol
InChI Key: NFRKSAMCQGIGRC-UHFFFAOYSA-N
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Description

7-Heptadecanone is a chemical compound with the formula C17H34O . It has a molecular weight of 254.4513 . The structure of this compound contains a total of 51 bonds, including 17 non-H bonds, 1 multiple bond, 14 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound includes a ketone group (aliphatic) and 17 carbon atoms . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

Structural Characterization in Chemical Compounds

7-Heptadecanone's structural characteristics are significant in chemical studies. For instance, 7-azabicyclo[2.2.1]heptane, a related compound, is crucial in the structural characterization of various chemical compounds (Britvin & Rumyantsev, 2017).

Role in Pheromone Production

It plays a role in the production of pheromones, as demonstrated by research on methyl-branched heptadecanol in the lichen moth, indicating its significance in biological and ecological studies (Yamakawa, Kiyota, Taguri, & Ando, 2011).

Catalytic Processes and Chemical Transformations

This compound is involved in various catalytic processes. Studies have focused on the transformations of alkyl esters of heptanoic acid, highlighting its role in industrial and chemical engineering applications (Gliński, Szymański, & Łomot, 2005).

Hydroisomerization Studies

Research on the hydroisomerization of n-heptane to understand the influence of porosity and acidity on selectivities points towards its applications in refining and petrochemical processes (Patrigeon, Benazzi, Travers, & Bernhard, 2001).

Biofuel Production from Microalgae

A study on microalgae synthesizing hydrocarbons from fatty acids, involving the light-dependent transformation of cis-vaccenic acid into 7-heptadecene, has implications for renewable energy and biofuel production (Sorigué et al., 2016).

Novel Chemical Synthesis

This compound is significant in the synthesis of novel chemical compounds, as shown in the study of 7-substituted 2-azabicyclo[2.2.1]heptanes for creating epibatidine analogues (Malpass & White, 2004).

Combustion and Fuel Research

It plays a role in understanding the combustion process of hydrocarbons, as evidenced by the study of low-temperature oxidation of heptyl radicals and O2 (Duan et al., 2020).

Biochemical Production

The compound is important in biochemical research, such as high-rate heptanoate production from propionate and ethanol, offering insights into biochemical building blocks and their applications (Grootscholten, Steinbusch, Hamelers, & Buisman, 2013).

Safety and Hazards

7-Heptadecanone may be fatal if swallowed and enters airways . It is recommended to store it locked up and dispose of it at an approved waste disposal plant . Repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

heptadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRKSAMCQGIGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303480
Record name 7-Heptadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6064-42-2
Record name 7-Heptadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Heptadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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